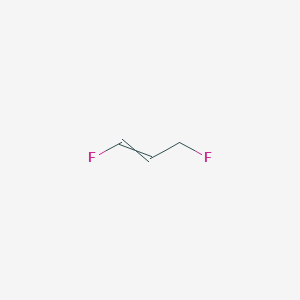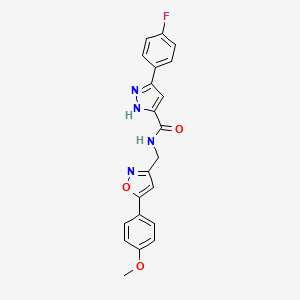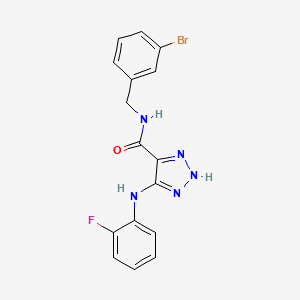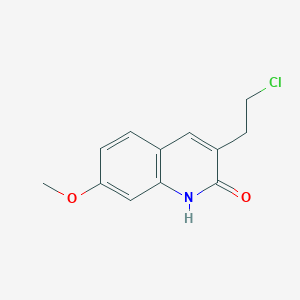
1,3-Difluoroprop-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Difluoroprop-1-ene is an organic compound with the molecular formula C3H4F2 It is a fluorinated alkene, characterized by the presence of two fluorine atoms attached to the first and third carbon atoms of the propene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Difluoroprop-1-ene can be synthesized through several methods. One common approach involves the reaction of 1,3-dibromopropane with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction typically occurs under reflux conditions, leading to the substitution of bromine atoms with fluorine atoms.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more efficient and scalable processes. For instance, the reaction of 1,3-dichloropropane with hydrogen fluoride (HF) in the presence of a catalyst such as antimony pentachloride (SbCl5) can yield this compound. This method allows for the large-scale production of the compound with high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Difluoroprop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or carboxylic acids.
Reduction: Reduction reactions can convert this compound to fluorinated alkanes.
Substitution: The fluorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium cyanide (NaCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Fluorinated alcohols and carboxylic acids.
Reduction: Fluorinated alkanes.
Substitution: Compounds with various functional groups replacing the fluorine atoms.
Applications De Recherche Scientifique
1,3-Difluoroprop-1-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving fluorinated substrates.
Medicine: Research into fluorinated compounds often explores their potential as pharmaceuticals due to their unique properties.
Industry: this compound is used in the production of specialty polymers and materials with enhanced chemical resistance and thermal stability.
Mécanisme D'action
The mechanism of action of 1,3-difluoroprop-1-ene involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can significantly alter the reactivity and stability of the compound, making it a valuable tool in studying reaction mechanisms. Fluorinated compounds often exhibit unique electronic properties, which can influence their interactions with enzymes, receptors, and other biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Difluoroprop-1-ene: Another fluorinated propene with fluorine atoms on the same carbon.
3,3-Difluoroprop-1-ene: A compound with both fluorine atoms on the third carbon.
1,1,1-Trifluoropropane: A fully fluorinated propane derivative.
Uniqueness
1,3-Difluoroprop-1-ene is unique due to the positioning of its fluorine atoms, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
58777-28-9 |
|---|---|
Formule moléculaire |
C3H4F2 |
Poids moléculaire |
78.06 g/mol |
Nom IUPAC |
1,3-difluoroprop-1-ene |
InChI |
InChI=1S/C3H4F2/c4-2-1-3-5/h1-2H,3H2 |
Clé InChI |
INPRTAFPJCUIBZ-UHFFFAOYSA-N |
SMILES canonique |
C(C=CF)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidin-4-yl}(4-phenylpiperazin-1-yl)methanone](/img/structure/B14096128.png)
![(1S,2R,18R,19R,22S,25R,40S)-19-amino-48-[(2S,3R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B14096129.png)


![N~1~-[(Z)-(4-methyl-3-nitrophenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B14096141.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(4-fluorobenzyl)-4-(4-hydroxy-3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14096146.png)
![(1R,5R,6R,7S)-rel-4-Oxo-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylicacid6,7-dimethylester](/img/structure/B14096151.png)
![6-(1,3-Benzodioxol-5-yl)-3-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14096172.png)


![6-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-3,4-dihydro-1H-pyrimido[4,5-c]oxazin-7-one](/img/structure/B14096183.png)
![7-Chloro-1-(4-fluorophenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096185.png)
![1-(4-Ethylphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096188.png)
![4-(2-fluorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14096192.png)
